Boc-Trp-Unk-D-Ala-OH
CAS No.:
Cat. No.: VC13611026
Molecular Formula: C25H34N4O6
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H34N4O6 |
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Molecular Weight | 486.6 g/mol |
IUPAC Name | (2R)-2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1 |
Standard InChI Key | MJBGIYBYCIREOE-QRWLVFNGSA-N |
Isomeric SMILES | C[C@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
SMILES | CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Introduction
Structural Composition and Stereochemical Significance
Core Components and Protective Groups
The Boc-Trp-Unk-D-Ala-OH structure comprises three primary elements:
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N-terminal Boc protection: The Boc group (tert-butoxycarbonyl) shields the α-amino group of tryptophan (Trp), preventing unwanted side reactions during peptide synthesis . This protection is critical for maintaining regioselectivity in solid-phase peptide synthesis (SPPS).
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Tryptophan residue: As a bulky, aromatic amino acid, Trp contributes to hydrophobic interactions and π-stacking in peptide-protein binding . Its indole side chain enhances solubility in organic solvents, facilitating synthesis.
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D-Alanine terminus: The inclusion of D-alanine (D-Ala) introduces chirality, which confers resistance to proteolytic degradation and enhances metabolic stability .
The "Unk" component likely represents a variable spacer or linker, potentially a non-standard amino acid or synthetic moiety designed to modulate conformational flexibility or binding affinity.
Stereochemical and Conformational Analysis
The enantiomeric specificity of D-Ala distinguishes this compound from naturally occurring L-amino acid peptides. Studies on heterochiral protein interactions demonstrate that D-amino acids enable novel binding modes inaccessible to their L-counterparts . For instance, computational modeling of D-protein binders reveals that mirror-image helices can engage L-protein targets via complementary surface interactions, a principle that may extend to Boc-Trp-Unk-D-Ala-OH .
Synthetic Pathways and Characterization
Solid-Phase Peptide Synthesis (SPPS)
Boc-Trp-Unk-D-Ala-OH is likely synthesized via SPPS, leveraging Boc chemistry for sequential amino acid coupling. Key steps include:
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Boc Deprotection: Trifluoroacetic acid (TFA) selectively removes the Boc group from Trp, exposing the α-amino group for subsequent coupling .
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Coupling Reactions: Activators like HBTU or HATU facilitate amide bond formation between Trp and the "Unk" residue, followed by D-Ala addition.
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Cleavage and Purification: Hydrofluoric acid (HF) cleaves the peptide from the resin, followed by HPLC purification to isolate the target compound .
Table 1: Comparative Properties of Boc-Protected Amino Acids
Compound | Molecular Formula | Molecular Weight | CAS Number | Purity (HPLC) |
---|---|---|---|---|
Boc-D-Trp-OH | C₁₆H₂₀N₂O₄ | 304.35 | 5241-64-5 | ≥98% |
Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 15761-38-3 | ≥98% |
Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.35 | 13139-14-5 | ≥98% |
Analytical Characterization
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Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 304.35 g/mol for Boc-Trp-OH) .
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Circular Dichroism (CD): Detects chiral centers in D-Ala, with spectra inverted relative to L-Ala .
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X-ray Crystallography: Resolves helical conformations in heterochiral complexes, as demonstrated in D-protein–L-peptide structures .
Therapeutic Applications and Mechanistic Insights
Targeting Protein-Protein Interactions
The compound’s design principles align with strategies for inhibiting pathological protein interactions. For example, D-proteins targeting TrkA and IL-6 inhibit downstream signaling at nanomolar concentrations, suggesting Boc-Trp-Unk-D-Ala-OH could similarly modulate disease-relevant targets .
Enhanced Stability and Bioavailability
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Protease Resistance: D-Ala renders the peptide less susceptible to enzymatic cleavage, extending plasma half-life .
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Thermal Stability: Boc groups and D-amino acids enhance thermal resilience, as shown in D-protein binders stable up to 80°C .
Challenges and Future Directions
Synthetic Optimization
Scalability remains a hurdle due to the cost of D-amino acids and Boc-protected residues. Advances in enzymatic resolution or asymmetric catalysis could reduce production costs .
Expanding the Mirror-Image Universe
Integrating Boc-Trp-Unk-D-Ala-OH into larger D-protein scaffolds may unlock novel therapeutic modalities, such as mirror-image antibodies or biosensors .
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